[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride
Overview
Description
“[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride” is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methylsulfonyl group and a methylamine group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at room temperature and kept dry and cool .Scientific Research Applications
Chemical Inhibitors in Drug Metabolism Studies
[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride, due to its structural specificity, may be explored in studies focusing on chemical inhibitors of cytochrome P450 isoforms. The selectivity and potency of such compounds are crucial for understanding drug-drug interactions and metabolism, potentially involving specific P450 isoforms. For instance, research on the selectivity of chemical inhibitors against various P450 isoforms highlights the importance of identifying compounds that can precisely inhibit or modulate the activity of these enzymes, thus offering insights into the metabolism of drugs and the prediction of drug interactions (Khojasteh et al., 2011).
Development of N-heterocycles in Therapeutic Agents
The compound's chemical structure suggests potential utility in the synthesis of N-heterocyclic compounds, which are pivotal in developing therapeutic agents. For example, tert-butanesulfinamide is utilized in synthesizing various N-heterocycles, indicating the broad applicability of similar structures in creating compounds with potential therapeutic benefits. This includes the development of piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and pharmacologically active compounds (Philip et al., 2020).
Exploration in Dopamine Receptor Ligands
Compounds like this compound may also find relevance in the study of dopamine D2 receptor ligands. The structural features of such compounds are essential in developing antagonists and partial agonists for treating neuropsychiatric disorders. Research into the typical pharmacophore for high D2R affinity, which includes aromatic moiety and cyclic amine, underscores the importance of exploring various derivatives for potential clinical applications in disorders such as schizophrenia and Parkinson's disease (Jůza et al., 2022).
Contribution to Corrosion Inhibition Studies
Further, the exploration of such compounds in corrosion inhibition studies, especially in sulfamic acid-based cleaning agents, indicates their broader applicability in industrial and environmental chemistry. Organic compounds, including those with structures similar to this compound, show potential as corrosion inhibitors by adsorbing onto metal surfaces and preventing corrosive damage. This is especially relevant in developing environmentally friendly and less toxic alternatives for industrial cleaning processes (Verma & Quraishi, 2022).
Safety and Hazards
The safety information available indicates that “[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride” may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-3-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-3-7(5-8)6-9;/h7H,2-6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUPVXCPXGCLDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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